Noroxyhydrastinine

Description

This compound has been reported in Thalictrum foliolosum, Thalictrum alpinum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

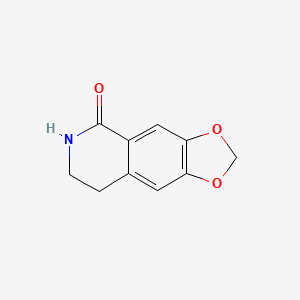

7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-7-4-9-8(13-5-14-9)3-6(7)1-2-11-10/h3-4H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOJKDUWYQCWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC3=C(C=C21)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176207 | |

| Record name | Noroxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21796-14-5 | |

| Record name | Noroxyhydrastinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noroxyhydrastinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noroxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noroxyhydrastinine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW76Y3GT55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Noroxyhydrastinine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the biosynthetic pathway of noroxyhydrastinine, a naturally occurring isoquinoline alkaloid found in Goldenseal (Hydrastis canadensis). The pathway is presented in the context of benzylisoquinoline alkaloid (BIA) biosynthesis, with a focus on the key enzymatic steps leading to the formation of this compound. This document includes quantitative data on related alkaloids, detailed hypothetical experimental protocols for the characterization of the final biosynthetic step, and visualizations of the pathway and experimental workflows.

Introduction

This compound is a phthalideisoquinoline alkaloid and a minor constituent of Hydrastis canadensis. While the biosynthesis of major BIAs like berberine and hydrastine in this plant has been studied, the specific pathway leading to this compound is less well-characterized. This guide synthesizes current knowledge to propose a definitive biosynthetic route, highlighting the key enzymatic transformations from the central intermediate, (S)-reticuline, to this compound. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing this and other related alkaloids with potential pharmacological applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the well-established BIA pathway. The pathway commences with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the key branch-point intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to produce a vast array of isoquinoline alkaloids.

The final steps in the formation of this compound are understood to be the metabolic transformation of the major alkaloid, (-)-β-hydrastine. This transformation involves a two-step enzymatic conversion:

-

Oxidation of (-)-β-hydrastine to hydrastinine: This step involves the oxidative cleavage of the tetrahydroisoquinoline ring of hydrastine.

-

N-demethylation of hydrastinine to this compound: This final step involves the removal of the N-methyl group from hydrastinine.

The proposed biosynthetic pathway is depicted in the following diagram:

Key Enzymes in the Pathway

-

Berberine Bridge Enzyme (BBE): This FAD-dependent oxidase catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, leading to (S)-scoulerine, a key intermediate in the biosynthesis of protoberberine and phthalideisoquinoline alkaloids[1].

-

Oxidase (Hypothetical): The specific enzyme responsible for the conversion of (-)-β-hydrastine to hydrastinine in H. canadensis has not yet been characterized. However, oxidative reactions are common in alkaloid biosynthesis and are often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases.

-

N-Demethylase (e.g., Cytochrome P450): The final step, the N-demethylation of hydrastinine, is likely catalyzed by a cytochrome P450 (CYP450) enzyme. Plant CYP450s are a large and diverse family of enzymes known to be involved in a wide range of secondary metabolic pathways, including the N-demethylation of various alkaloids.

Quantitative Data

While specific quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics, are not yet available, the concentrations of related precursor alkaloids in Hydrastis canadensis have been reported. This data provides a context for the potential flux through the pathway.

| Alkaloid | Plant Part | Concentration (% dry weight) | Reference |

| (-)-β-Hydrastine | Rhizome/Root | 1.5 - 4.0 | [2] |

| Berberine | Rhizome/Root | 2.5 - 6.0 | [2] |

| Canadine | Rhizome/Root | ~0.5 | [2] |

Experimental Protocols

The characterization of the final step in this compound biosynthesis requires the identification and functional analysis of the responsible N-demethylase enzyme. The following section outlines a detailed hypothetical protocol for the heterologous expression and in vitro characterization of a candidate cytochrome P450 from Hydrastis canadensis.

Heterologous Expression of a Candidate CYP450 in Pichia pastoris

This protocol describes the expression of a putative N-demethylase (a candidate CYP450 gene identified from H. canadensis transcriptome data) in the yeast Pichia pastoris.

Objective: To produce sufficient quantities of the recombinant enzyme for in vitro functional assays.

Materials:

-

Pichia pastoris expression vector (e.g., pPICZ A)

-

Pichia pastoris strain (e.g., X-33)

-

Full-length cDNA of the candidate CYP450 gene

-

Restriction enzymes and T4 DNA ligase

-

Yeast transformation reagents

-

Buffered Glycerol-complex Medium (BMGY)

-

Buffered Methanol-complex Medium (BMMY)

Procedure:

-

Gene Cloning: The full-length open reading frame of the candidate CYP450 gene is cloned into the Pichia pastoris expression vector.

-

Yeast Transformation: The recombinant plasmid is linearized and transformed into P. pastoris cells by electroporation.

-

Selection of Transformants: Transformed yeast cells are selected on YPDS plates containing Zeocin.

-

Expression Screening: Small-scale cultures of individual transformants are grown in BMGY, and protein expression is induced by transferring the cells to BMMY containing methanol.

-

Large-Scale Expression: A high-expressing clone is selected for large-scale fermentation in a bioreactor to generate sufficient biomass for protein purification.

Microsome Isolation and Enzyme Assay

This protocol details the isolation of microsomes containing the heterologously expressed CYP450 and the subsequent in vitro enzyme assay to confirm its N-demethylase activity.

Objective: To demonstrate the enzymatic conversion of hydrastinine to this compound.

Materials:

-

Yeast cells expressing the recombinant CYP450

-

Microsome isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

-

Hydrastinine (substrate)

-

This compound (standard)

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

HPLC system with a C18 column

Procedure:

-

Microsome Isolation:

-

Yeast cells are harvested by centrifugation and washed.

-

The cell pellet is resuspended in microsome isolation buffer and lysed using glass beads.

-

The cell lysate is centrifuged to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a storage buffer.

-

-

Enzyme Assay:

-

The reaction mixture contains reaction buffer, the microsomal protein preparation, and hydrastinine.

-

The reaction is initiated by the addition of NADPH.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

The reaction product is extracted with the organic solvent, dried, and redissolved in a suitable solvent for HPLC analysis.

-

The formation of this compound is confirmed by comparing the retention time and UV spectrum with an authentic standard.

-

Conclusion

The biosynthetic pathway of this compound is proposed to proceed from the central benzylisoquinoline alkaloid intermediate, (S)-reticuline, via the major alkaloid (-)-β-hydrastine. The final steps involve the oxidation of (-)-β-hydrastine to hydrastinine, followed by the N-demethylation of hydrastinine to yield this compound. This terminal step is hypothesized to be catalyzed by a cytochrome P450 monooxygenase. Further research, following the experimental protocols outlined in this guide, is required to definitively identify and characterize the specific enzymes involved in this pathway in Hydrastis canadensis. Elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also provide valuable tools for the biotechnological production of this and other potentially valuable alkaloids.

References

An In-depth Technical Guide to Noroxyhydrastinine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noroxyhydrastinine, a naturally occurring isoquinoline alkaloid, has been identified in various plant species, notably within the Thalictrum genus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological context. The information presented is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Identification

This compound, systematically named 7,8-dihydro-6H-[1][2]dioxolo[4,5-g]isoquinolin-5-one, is a heterocyclic compound featuring a core isoquinoline scaffold fused with a methylenedioxy group.[1] Its chemical identity is well-established and can be referenced through various international chemical databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 7,8-dihydro-6H-[1][2]dioxolo[4,5-g]isoquinolin-5-one | [1] |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| CAS Number | 21796-14-5 | [1][3] |

| PubChem CID | 89047 | [1] |

| InChI Key | VSOJKDUWYQCWFM-UHFFFAOYSA-N | [1] |

| SMILES | C1CNC(=O)C2=CC3=C(C=C21)OCO3 | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. While extensive experimental data for this compound is limited in publicly available literature, computed properties provide valuable initial insights.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 191.18 g/mol | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 191.058243149 Da | [1] |

| Monoisotopic Mass | 191.058243149 Da | [1] |

| Topological Polar Surface Area | 47.6 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

Natural Occurrence

This compound has been isolated from several plant species, primarily within the Ranunculaceae family. Its presence has been documented in the following species:

The isolation of this compound from these plants typically involves extraction with organic solvents followed by chromatographic separation.

Pharmacological Properties and Biological Context

The pharmacological profile of this compound is not yet extensively characterized. However, its classification as an isoquinoline alkaloid places it within a class of compounds known for a wide range of biological activities.[8][9]

Studies on the crude extracts of plants containing this compound, such as Thalictrum foliolosum, have indicated potential biological activities. For instance, the ethanolic root extract of T. foliolosum has demonstrated hepatoprotective effects in animal models.[4] Other alkaloids isolated from Thalictrum species have shown cytotoxic activities against various cancer cell lines.[10]

It is important to note that these activities are attributed to the crude extracts or other isolated compounds and have not been specifically demonstrated for purified this compound. Further research is required to elucidate the specific pharmacological effects and mechanism of action of this compound.

A structurally related compound, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has been investigated for its pharmacological effects, showing selective affinity for α₂-adrenergic receptors and potential as an anxiolytic and appetite suppressant.[11][12] Given the structural similarities, this may suggest a potential area of investigation for this compound.

Experimental Protocols

General Protocol for Isolation and Characterization of this compound from Thalictrum species

This protocol represents a generalized workflow based on standard phytochemistry techniques.

Methodology:

-

Plant Material Collection and Preparation: The roots of the selected Thalictrum species are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration or Soxhlet extraction to obtain a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction from other secondary metabolites.

-

Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity to separate the individual components.

-

Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions containing this compound are combined and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield the pure compound.

-

Structural Elucidation: The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Logical Relationships in Drug Discovery

The exploration of a natural product like this compound for potential therapeutic applications follows a logical progression of research activities.

Conclusion and Future Directions

This compound is a well-characterized isoquinoline alkaloid from a structural standpoint. However, there is a significant gap in the understanding of its physicochemical and pharmacological properties based on experimental data. The computed properties suggest a molecule with potential for good oral bioavailability. Future research should focus on:

-

Total Synthesis: Development of a robust synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs.

-

Experimental Physicochemical Characterization: Determination of key parameters such as melting point, boiling point, pKa, and solubility in various solvents is essential for further development.

-

Comprehensive Pharmacological Screening: A broad biological screening of pure this compound is warranted to identify any potential therapeutic activities, including but not limited to anticancer, antimicrobial, and neuropharmacological effects.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action to understand its molecular targets and pathways.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The compiled information highlights both what is known and the significant opportunities that exist for further investigation into this natural product.

References

- 1. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KNApSAcK Metabolite Information - C00028729 [knapsackfamily.com]

- 4. researchgate.net [researchgate.net]

- 5. Thalictrum foliolosum: A lesser unexplored medicinal herb from the Himalayan region as a source of valuable benzyl isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaloids of Thalictrum. X. Two new alkaloids from T. minus var. adiantifolium: this compound and thalifoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloids of Thalictrum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Berberine: A Prominent Isoquinoline Alkaloid

A Note on the Molecular Formula: Initial searches for an isoquinoline alkaloid with the molecular formula C10H9NO3 did not yield a known, naturally occurring compound extensively described in scientific literature. Therefore, this guide focuses on Berberine , a scientifically significant and widely researched isoquinoline alkaloid, to provide a comprehensive and data-rich resource that fulfills the core requirements of your request. Berberine (C20H18NO4+) is a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids.

Introduction to Berberine

Berberine is a natural isoquinoline alkaloid found in the roots, rhizomes, and stem bark of various plants, including species from the Berberis (e.g., Barberry), Coptis (e.g., Goldenseal), and Hydrastis genera.[1] It has a long history of use in traditional Chinese and Ayurvedic medicine for treating a variety of ailments, including diarrhea and inflammatory disorders.[2][3] Modern pharmacological research has revealed its broad spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[2][3][4] These therapeutic properties are attributed to its ability to modulate multiple cellular signaling pathways.

Quantitative Data on Berberine's Biological Activity

The biological effects of berberine have been quantified in numerous studies. The following tables summarize key quantitative data related to its anticancer and anti-inflammatory activities.

Table 1: Anticancer Activity of Berberine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| AZ521 | Gastric Cancer | 2.60 | [5] |

| HeLa | Cervical Cancer | Varies (e.g., ~40 µM) | [6] |

| 4T1 | Mammary Carcinoma | 215.5 | [7] |

| HepG2 | Liver Cancer | Varies (e.g., significant inhibition at 50-100 µM) | [8] |

| U266 | Multiple Myeloma | Varies (activity demonstrated) | [9] |

| SKOV3 | Ovarian Cancer | Varies (sensitizes to cisplatin) | [9] |

IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Table 2: Anti-inflammatory Effects of Berberine

| Model System | Effect | Quantitative Measurement | Reference |

| Lipopolysaccharide (LPS)-induced macrophages | Inhibition of pro-inflammatory cytokines | Significant reduction in TNF-α, IL-1β, IL-6 | [2][10] |

| High-fat diet-fed rats | Reduction of serum lipids | ↓ Total Cholesterol, ↓ Triglycerides, ↓ LDL-C | [11] |

| Healthy Volunteers (Pilot Study) | Blood Glucose Reduction | 12% reduction in AUC after two 500mg doses | [12] |

| Obese patients | Weight and Fat Mass | Average 5 lbs weight loss, 3.6% reduction in body fat | [13] |

Key Signaling Pathways Modulated by Berberine

Berberine exerts its pleiotropic effects by targeting several key cellular signaling pathways.

Anticancer Signaling Pathways

Berberine's anticancer activity is mediated through the modulation of pathways involved in cell proliferation, apoptosis, and angiogenesis.[14] It has been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are often dysregulated in cancer.[14][7] Furthermore, berberine can induce apoptosis by activating caspase-3 and caspase-9 and increasing the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[14]

Caption: Anticancer signaling pathways modulated by Berberine.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of berberine are largely attributed to its ability to suppress the activation of the NF-κB and MAPK signaling pathways.[15][10] By inhibiting these pathways, berberine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][10] It also inhibits the expression of cyclooxygenase-2 (COX-2).[2]

Caption: Anti-inflammatory signaling pathways modulated by Berberine.

Experimental Protocols

This section details common experimental protocols for the extraction, quantification, and biological evaluation of berberine.

Extraction and Isolation of Berberine

The following protocol describes a general method for the extraction and isolation of berberine from plant material.[1][16][17]

Caption: General workflow for the extraction and isolation of Berberine.

Methodology:

-

Plant Material Preparation: The plant material (e.g., roots, stem bark) is dried and ground into a fine powder.[16]

-

Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.[1][16]

-

Filtration and Concentration: The mixture is filtered to remove solid plant debris, and the resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[16]

-

Acidification and Precipitation: The crude extract is dissolved in an acidic solution (e.g., 1% HCl) to convert berberine into its hydrochloride salt, which is more soluble in water.[18] The solution is then cooled to induce the precipitation of berberine hydrochloride crystals.[1]

-

Purification: The precipitated berberine hydrochloride is collected by filtration and can be further purified by recrystallization or column chromatography.[17]

Quantification of Berberine by High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method is commonly used for the quantification of berberine in plant extracts and formulations.[19][20][21]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[21]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 1% formic acid) in an isocratic or gradient elution mode. A common isocratic ratio is 60:40 (v/v) aqueous buffer to acetonitrile.[19][21]

-

Flow Rate: Typically 1.0 mL/min.[19]

-

Detection: UV detection at approximately 344-350 nm.[20][21]

-

Injection Volume: 10-20 µL.[19]

Procedure:

-

Standard Preparation: A stock solution of pure berberine standard is prepared in methanol.[19] A series of dilutions are made to create a calibration curve (e.g., 0.2 to 150 µg/mL).[19]

-

Sample Preparation: The plant extract is accurately weighed, dissolved in methanol, sonicated to ensure complete dissolution, and filtered through a 0.22 µm syringe filter before injection.[22]

-

Analysis: The standard solutions and sample solutions are injected into the HPLC system. The peak corresponding to berberine in the sample chromatogram is identified by comparing its retention time with that of the standard.[20]

-

Quantification: The concentration of berberine in the sample is determined by using the calibration curve generated from the peak areas of the standard solutions.[20]

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds like berberine.[6][23]

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.[23]

-

Treatment: The cells are treated with various concentrations of berberine (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 1 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[24]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[24]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 490 nm or 570 nm.[24]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value can be calculated from the dose-response curve.[6]

Protein Expression Analysis by Western Blot

Western blotting is used to detect specific proteins in a sample and is crucial for studying the effect of berberine on the expression levels of proteins involved in signaling pathways.[25][26][27]

Methodology:

-

Protein Extraction: Cells or tissues are lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[25]

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.[25]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[25]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.[25]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.[25]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[25]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[25] A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all lanes.[25]

Conclusion

Berberine is a pharmacologically versatile isoquinoline alkaloid with well-documented anticancer and anti-inflammatory properties. Its ability to modulate multiple critical signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and NF-κB, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of berberine and other isoquinoline alkaloids in the context of drug discovery and development. Further research, including clinical trials, is ongoing to fully elucidate the therapeutic efficacy and safety of berberine in various human diseases.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Berberine-A Summary Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Berberine-induced apoptotic and autophagic death of HepG2 cells requires AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction process of Berberine HCL Chinese Factory Provide Top Quality [biolyphar.com]

- 17. Berberine isolation from Coscinium fenestratum : optical, electrochemical, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01769A [pubs.rsc.org]

- 18. florajournal.com [florajournal.com]

- 19. gigvvy.com [gigvvy.com]

- 20. ijpsr.info [ijpsr.info]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]

- 23. Cell viability evaluation by MTT assay [bio-protocol.org]

- 24. 2.5. MTT Assay [bio-protocol.org]

- 25. Berberine inhibits free fatty acid and LPS-induced inflammation via modulating ER stress response in macrophages and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Berberine and Its Main Metabolite Berberrubine Inhibit Platelet Activation Through Suppressing the Class I PI3Kβ/Rasa3/Rap1 Pathway [frontiersin.org]

Noroxyhydrastinine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Noroxyhydrastinine (CAS 21796-14-5), a naturally occurring alkaloid with significant potential in dermatological and pharmacological research. This guide details its physicochemical properties, biological activity, and the experimental protocols necessary for its study, supported by clear data presentation and visual pathways.

Core Compound Specifications

This compound is an alkaloid that can be sourced from the herbs of Thalictrum foliolosum DC.[1][2] It is commercially available from a variety of suppliers, including Clinivex, ChemFaces, MedchemExpress, and ScreenLib.[1][2][3][4]

| Property | Data | Source |

| CAS Number | 21796-14-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [2][5] |

| Molecular Weight | 191.19 g/mol | [2][5] |

| IUPAC Name | 7,8-dihydro-6H-[1][3]dioxolo[4,5-g]isoquinolin-5-one | [5] |

| Synonyms | NSC-201020 | [5] |

| Physical Description | Powder | [2] |

| Purity | ≥98% | [2] |

| Natural Source | Thalictrum foliolosum DC. | [1][2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

Mechanism of Action: Melanogenesis Inhibition

This compound has demonstrated potent inhibitory activity against melanogenesis.[1][2] This biological effect is primarily achieved through the downregulation of key enzymes in the melanin synthesis pathway. Specifically, it inhibits the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) in α-MSH-stimulated B16 melanoma cells.[1][2]

The signaling cascade leading to melanogenesis is complex, often involving the activation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin production.[6] The inhibition of TYR, TRP-1, and TRP-2 expression by this compound suggests an upstream regulatory effect, potentially targeting MITF or pathways that modulate its activity, such as the MAPK signaling pathway.

Experimental Protocols

Cell Culture and Treatment

B16F10 melanoma cells are a standard model for studying melanogenesis.

-

Cell Culture: Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound, typically dissolved in DMSO. A concurrent treatment with a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), is often included.

Melanin Content Assay

-

Cell Lysis: After the desired treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them with a solution of 1 N NaOH containing 10% DMSO.

-

Quantification: Measure the absorbance of the lysate at 475 nm using a microplate reader. The melanin content can be normalized to the total protein content of each sample.

Tyrosinase Activity Assay

-

Cell Lysate Preparation: Prepare cell lysates as described for the melanin content assay, but use a lysis buffer compatible with enzyme activity assays (e.g., a phosphate buffer containing a non-ionic detergent).

-

Enzyme Reaction: Incubate the cell lysate with L-DOPA, the substrate for tyrosinase.

-

Detection: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

Western Blot Analysis

-

Protein Extraction and Quantification: Extract total protein from treated cells using a suitable lysis buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against Tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a compelling profile for researchers in dermatology and pharmacology. Its well-defined inhibitory effect on key melanogenesis enzymes, coupled with its natural origin, makes it a promising candidate for further investigation as a skin-lightening agent or as a tool to study the intricate pathways of melanin synthesis. The experimental protocols outlined in this guide provide a solid foundation for initiating and advancing research on this intriguing alkaloid.

References

- 1. This compound | CAS:21796-14-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS 21796-14-5 | ScreenLib [screenlib.com]

- 3. clinivex.com [clinivex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Framework for the Preliminary Biological Screening of Noroxyhydrastinine

Disclaimer: To date, publicly available scientific literature lacks specific studies on the biological activities of Noroxyhydrastinine. This technical guide, therefore, presents a proposed framework for its preliminary biological screening. The selection of assays is based on the known biological activities of other isoquinoline alkaloids isolated from the Thalictrum genus, the botanical source of this compound. Alkaloids from Thalictrum species have demonstrated a range of biological effects, including cytotoxic, antimicrobial, and antifungal properties.[1][2][3][4][5][6][7][8][9][10]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to initiate a preliminary biological evaluation of this compound.

Introduction to this compound

This compound is an isoquinoline alkaloid that has been identified in plants of the Thalictrum genus.[11] Its chemical structure is 7,8-dihydro-6H-[1][3]dioxolo[4,5-g]isoquinolin-5-one.[11] Given the significant pharmacological activities of other alkaloids from Thalictrum species, a systematic biological screening of this compound is warranted to explore its therapeutic potential.

Proposed Preliminary Biological Screening Workflow

A logical and resource-efficient preliminary screening workflow is proposed to evaluate the antimicrobial, antifungal, and cytotoxic activities of this compound.

Antimicrobial Activity Screening

Many alkaloids derived from Thalictrum species have shown activity against various bacterial strains.[2][3][6][12][13][14] Therefore, a primary antimicrobial screening of this compound is a logical first step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum (e.g., 5 x 10^5 CFU/mL) of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum and a known antibiotic, e.g., ciprofloxacin), a negative control (broth with inoculum and without any antimicrobial agent), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.

Data Presentation: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) of this compound | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | ||

| Escherichia coli (ATCC 25922) | ||

| Pseudomonas aeruginosa (ATCC 27853) | ||

| Enterococcus faecalis (ATCC 29212) |

Antifungal Activity Screening

Given that some Thalictrum alkaloids exhibit antifungal properties, screening this compound against pathogenic fungi is also recommended.[2][6][7]

Experimental Protocol: Antifungal Susceptibility Testing (Based on CLSI M27-A3)

This protocol determines the Minimum Fungicidal Concentration (MFC).

-

Fungal Inoculum Preparation: Prepare a standardized inoculum of the test fungi (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.

-

Compound Dilution: Perform serial dilutions of this compound in a 96-well plate as described for the antimicrobial assay.

-

Inoculation and Incubation: Inoculate the plates with the fungal suspension and incubate at 35°C for 24-48 hours.

-

MIC Determination: Determine the MIC as the lowest concentration with no visible growth.

-

MFC Determination: Subculture aliquots from the wells with concentrations at and above the MIC onto agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Data Presentation: Antifungal Activity

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |

| Candida albicans (ATCC 90028) | |||

| Aspergillus fumigatus (ATCC 204305) | |||

| Cryptococcus neoformans (ATCC 208821) |

Cytotoxic Activity Screening

Several isoquinoline alkaloids from Thalictrum species have demonstrated significant cytotoxicity against various cancer cell lines.[1][4][5][8][15][16] A preliminary cytotoxicity screening is crucial to assess the potential of this compound as an anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a normal cell line (e.g., MRC-5 - normal lung fibroblasts) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxic Activity

| Cell Line | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) | Selectivity Index (SI) |

| A549 (Lung Carcinoma) | |||

| MCF-7 (Breast Adenocarcinoma) | |||

| MRC-5 (Normal Lung Fibroblasts) | |||

| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells |

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Should this compound exhibit significant and selective cytotoxic activity, further studies into its mechanism of action would be the next logical step. A common mechanism of action for cytotoxic natural products is the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

Conclusion

While there is a current lack of direct biological data for this compound, the known activities of structurally related alkaloids from the Thalictrum genus provide a strong rationale for the proposed preliminary screening. The experimental protocols and data presentation formats outlined in this guide offer a standardized approach to systematically evaluate the antimicrobial, antifungal, and cytotoxic potential of this compound. Positive results from this initial screening would pave the way for more in-depth mechanistic studies and further drug development efforts.

References

- 1. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sciencescholar.us [sciencescholar.us]

- 6. public.pensoft.net [public.pensoft.net]

- 7. researchgate.net [researchgate.net]

- 8. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. Alkaloids of Thalictrum. XV. Isolation and identification of the hypotensive alkaloids of the root of Thalictrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Noroxyhydrastinine: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noroxyhydrastinine, a naturally occurring isoquinoline alkaloid, has been identified in select plant species and possesses a chemical scaffold that suggests potential biological activity. This technical guide provides a comprehensive overview of the discovery and historical context of this compound. It summarizes its physicochemical properties, details its origins in the plant kingdom, and explores the foundational chemical synthesis strategies relevant to its molecular structure. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related isoquinoline alkaloids.

Introduction

This compound is a member of the large and diverse family of isoquinoline alkaloids, a class of nitrogen-containing heterocyclic compounds widely distributed in the plant kingdom. These alkaloids are known for their significant and varied pharmacological activities, which have led to the development of numerous therapeutic agents. This compound itself is structurally characterized as 7,8-dihydro-6H-dioxolo[4,5-g]isoquinolin-5-one. This guide focuses on the discovery and historical context of this specific alkaloid, providing a technical foundation for further research and development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of isoquinoline alkaloids. While the specific date and researchers associated with the initial discovery of this compound are not prominently documented in readily available literature, its identification has been reported in phytochemical studies of plants from the Thalictrum genus, notably Thalictrum foliolosum and Thalictrum alpinum.

The general historical timeline for the study of isoquinoline alkaloids dates back to the 19th century, with the isolation of compounds like morphine and berberine from medicinal plants. The pioneering work on the synthesis of related isoquinoline structures by chemists such as William Henry Perkin, Jr., and Robert Robinson in the early 20th century laid the groundwork for the structural elucidation and synthesis of a vast number of these alkaloids. Their development of synthetic methodologies was crucial for confirming the structures of these complex natural products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and formulation in research settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | |

| Molecular Weight | 191.18 g/mol | |

| IUPAC Name | 7,8-dihydro-6H-dioxolo[4,5-g]isoquinolin-5-one | |

| CAS Number | 21796-14-5 | |

| Appearance | Powder | - |

| Canonical SMILES | C1CNC(=O)C2=CC3=C(C=C21)OCO3 | |

| InChI Key | VSOJKDUWYQCWFM-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Isolation from Natural Sources

Diagram 1: General Workflow for Alkaloid Isolation

Caption: A generalized workflow for the isolation of alkaloids from plant sources.

Chemical Synthesis

The synthesis of the isoquinoline core is a well-established area of organic chemistry. One of the most common methods for constructing the isoquinoline ring system is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline, which can then be further modified.

Diagram 2: Bischler-Napieralski Reaction Pathway

Caption: The general scheme of the Bischler-Napieralski reaction for isoquinoline synthesis.

Biological Activity and Future Directions

Currently, there is a lack of specific, publicly available quantitative data on the biological activity of pure this compound, such as IC50 values against various cell lines or its specific molecular targets. The biological activities reported for extracts of Thalictrum foliolosum are attributed to a mixture of alkaloids, making it difficult to ascribe any particular effect solely to this compound.

Future research should focus on the following areas:

-

Total Synthesis: Development of an efficient and scalable total synthesis of this compound to provide sufficient quantities for biological evaluation.

-

Pharmacological Screening: Comprehensive screening of pure this compound against a panel of cancer cell lines and other disease models to determine its cytotoxic and other pharmacological effects.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which this compound may exert its biological effects.

Conclusion

This compound represents an intriguing, yet understudied, member of the isoquinoline alkaloid family. While its discovery is rooted in the phytochemical investigation of the Thalictrum genus, a detailed historical account of its initial isolation and characterization remains to be fully elucidated. The foundational principles of alkaloid isolation and isoquinoline synthesis provide a clear path for future research. The lack of specific biological data for this compound presents a significant opportunity for scientific investigation. Further studies to synthesize and evaluate the pharmacological properties of this compound are warranted to unlock its potential therapeutic value. This guide serves as a starting point for researchers poised to explore the chemistry and biology of this fascinating natural product.

The Pharmacological Potential of Thalictrum Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Thalictrum, belonging to the Ranunculaceae family, encompasses a diverse group of perennial herbs that have been a cornerstone of traditional medicine across various cultures for centuries.[1] Modern phytochemical investigations have revealed that the rich therapeutic value of these plants lies in their complex array of isoquinoline alkaloids. These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, neuroprotective, and hypotensive effects, making them a fertile ground for novel drug discovery and development.[1]

This technical guide provides a comprehensive overview of the pharmacological potential of Thalictrum alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacological Activities and Quantitative Data

Thalictrum alkaloids exhibit a remarkable range of biological activities. The following tables summarize the quantitative data for some of the most studied alkaloids and their effects.

Anticancer Activity

The cytotoxic and antiproliferative effects of Thalictrum alkaloids against various cancer cell lines are among their most extensively studied properties.

| Alkaloid/Extract | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Berberine | HT29 (Colon) | MTT | 52.37 ± 3.45 | [2] |

| Tca8113 (Oral Squamous) | MTT | 218.52 ± 18.71 | [2] | |

| CNE2 (Nasopharyngeal) | MTT | 249.18 ± 18.14 | [2] | |

| MCF-7 (Breast) | MTT | 272.15 ± 11.06 | [2] | |

| Hela (Cervical) | MTT | 245.18 ± 17.33 | [2] | |

| T47D (Breast) | MTT | 25 | [3] | |

| MCF-7 (Breast) | MTT | 25 | [3] | |

| HCC70 (Triple Negative Breast) | MTT | 0.19 | [4] | |

| BT-20 (Triple Negative Breast) | MTT | 0.23 | [4] | |

| MDA-MB-468 (Triple Negative Breast) | MTT | 0.48 | [4] | |

| MDA-MB-231 (Triple Negative Breast) | MTT | 16.7 | [4] | |

| Thaliblastine (Thalicarpine) | T406 (Glioma) | Proliferation | 7.0 | [5] |

| GW27 (Glioma) | Proliferation | 11.2 | [5] | |

| Thalicultratine C | HL-60 (Leukemia) | MTT | 1.06 | [6] |

| Thalfoliolosumine A | U937 (Leukemia) | MTT | 7.50 | [7] |

| Thalfoliolosumine B | U937 (Leukemia) | MTT | 6.97 | [7] |

| 8-Oxyberberine | HL-60 (Leukemia) | Trypan Blue | 0.93 | [7] |

| Jatrorrhizine | HL-60 (Leukemia) | Trypan Blue | 1.69 | [7] |

| Unnamed Isoquinoline Alkaloids from T. foliolosum | H460, H23, HTB-58, A549, H441, H2170 (Lung) | Cytotoxicity | < 20 | [8][9] |

| Aporphine Alkaloids from T. omeiense | A549, MCF-7 (Lung, Breast) | Antiproliferative | 23.73 - 34.97 | [10] |

| Thalictrum foetidum root extract | G-361 (Melanoma) | Cytotoxicity | 6.69 µg/mL | |

| Thalictrum foetidum herb extract | G-361 (Melanoma) | Cytotoxicity | 9.72 µg/mL |

Antimicrobial Activity

Several Thalictrum alkaloids have demonstrated activity against a range of microbial pathogens.

| Alkaloid/Extract | Microorganism | Assay | MIC/Activity | Reference |

| Thalrugosaminine, Thalicarpine, Thalmelatine, O-methylthalmethine, Pennsylvanine, Thalphenine | Mycobacterium smegmatis | Not specified | Active | [11] |

| Thalidasine, Homoaromoline, Thalrugosine, Thaliglucinone, Obamegine, Jatrorrhizine, Columbamine | Mycobacterium smegmatis | Not specified | Active at ≤ 100 µg/ml | [12] |

| Thaliadanine | Mycobacterium smegmatis | Not specified | Active | [13] |

| Thalictrum foliolosum chloroform root extract | Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans, Staphylococcus aureus | Disc Diffusion | MIC: 121.26 µg/mL |

Hypotensive Activity

A number of bisbenzylisoquinoline and aporphine alkaloids from Thalictrum species have been shown to possess hypotensive properties.

| Alkaloid | Animal Model | Route of Administration | Effect | Reference |

| Thalicarpine | Cat, Mouse | Not specified | Hypotensive | [14][15] |

| Obamegine, Thalrugosine, O-methylthalicberine, Thaliglucinone, Obaberine, Homoaromoline | Normotensive dogs | Not specified | Hypotensive | [12][16] |

| Thalphenine, Thalidasine, O-methylthalicberine, Thalicarpine, Thalrugosaminine, Thaliglucinone | Rabbits | Not specified | Hypotensive | [11][17] |

| Adiantifoline, Thaliadine, Thaliadanine | Rabbits | Not specified | Hypotensive | [13][18] |

| Thalirabine, Thaliracebine | Not specified | Not specified | Marked hypotensive activity | [19][20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological potential of Thalictrum alkaloids.

Isolation and Purification of Thalictrum Alkaloids

A general procedure for the extraction and isolation of alkaloids from Thalictrum species is outlined below. This can be adapted based on the specific alkaloids of interest.

Protocol: Acid-Base Extraction and Chromatographic Separation

-

Plant Material Preparation: Air-dry the plant material (e.g., roots, whole plant) and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 0.5-5% hydrochloric acid solution.[21]

-

Perform percolation extraction.

-

Filter the extract.

-

-

Filtration and Concentration:

-

Column Chromatography (Initial Separation):

-

Pass the concentrated solution through a macroporous resin column.[21]

-

Elute with water.

-

-

Alkaloid Precipitation:

-

Decolorization and Crystallization:

-

Preparative Thin-Layer Chromatography (Prep-TLC) for Further Purification:

-

Dissolve the alkaloid mixture in a suitable solvent.

-

Apply the solution as a narrow band onto a preparative TLC plate (e.g., silica gel).

-

Develop the plate in an appropriate solvent system (e.g., a mixture of n-hexane, ethyl acetate, and methanol).

-

Visualize the separated bands under UV light. Staining with Dragendorff's reagent on a parallel analytical plate can aid in identification.[5]

-

Scrape the silica gel containing the desired alkaloid band.

-

Elute the alkaloid from the silica gel using a polar solvent (e.g., methanol or chloroform-methanol mixture).

-

Evaporate the solvent to obtain the purified alkaloid.

-

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 × 10^6 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[2]

-

-

Treatment:

-

Treat the cells with various concentrations of the Thalictrum alkaloid or extract. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate for the desired period (e.g., 48 hours).[2]

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.[2]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Apoptosis Analysis: Flow Cytometry with Annexin V/Propidium Iodide Staining

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Seeding and Treatment:

-

Seed 1 × 10^6 cells in a T25 flask and treat with the desired concentrations of the alkaloid for a specified time (e.g., 48 hours).[22]

-

-

Cell Harvesting:

-

Washing:

-

Wash the cell pellet twice with cold PBS.[22]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in apoptosis signaling pathways, such as caspases and Bcl-2 family proteins.

Protocol: Western Blot for Cleaved Caspase-3 and PARP

-

Protein Extraction:

-

After treatment with the alkaloid, lyse the cells in a suitable lysis buffer containing protease inhibitors.[23]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[23]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of Thalictrum alkaloids are attributed to their ability to modulate various cellular signaling pathways.

Berberine: A Multi-Target Alkaloid

Berberine is one of the most extensively studied Thalictrum alkaloids and is known to interact with multiple molecular targets.

-

AMP-Activated Protein Kinase (AMPK) Pathway: Berberine activates AMPK, a key regulator of cellular energy homeostasis. This activation leads to increased glucose uptake and fatty acid oxidation, contributing to its anti-diabetic effects.

References

- 1. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle effects of thaliblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle effects of thaliblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuroprotective Effect for Cerebral Ischemia by Natural Products: A Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative Dimeric Aporphinoid Alkaloids from the Roots of Thalictrum cultratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two new benzylisoquinoline alkaloids from Thalictrum foliolosum and their antioxidant and in vitro antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New aporphine alkaloids with antitumor activities from the roots of Thalictrum omeiense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alkaloids of Thalictrum. XV. Isolation and identification of the hypotensive alkaloids of the root of Thalictrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alkaloids of Thalictrum XXVII. New hypotensive aporphine-benzylisoquinoline derived dimeric alkaloids from Thalictrum minus race B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. THALICTRUM ALKALOIDS. I. THALICARPINE, A NEW HYPOTENSIVE ALKALOID FROM THALICTRUM DASYCARPUM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway [jcancer.org]

- 16. Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alkaloids of Thalictrum XXVI. New hypotensive and other alkaloids from Thalictrum minus race B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]

- 21. Discovery of thalicthuberine as a novel antimitotic agent from nature that disrupts microtubule dynamics and induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

Initial Mechanistic Insights into Noroxyhydrastinine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noroxyhydrastinine, an alkaloid isolated from plants of the Thalictrum genus, belongs to a class of natural compounds known for a wide array of pharmacological activities. While the broader family of Thalictrum alkaloids has been investigated for potential antitumor, antimicrobial, and hypotensive properties, specific initial studies detailing the mechanism of action for this compound are not extensively available in publicly accessible scientific literature. This guide serves to consolidate the current understanding, highlight the existing knowledge gaps, and propose future directions for research into the molecular pharmacology of this compound.

At present, there is a notable absence of comprehensive studies that would allow for a detailed in-depth technical guide on the core mechanism of action of this compound. The available information primarily confirms its natural origin and places it within the larger family of isoquinoline alkaloids. This document will therefore focus on the general pharmacological context of related compounds and outline the standard experimental approaches that would be necessary to elucidate the specific mechanism of action of this compound.

General Pharmacological Context of Thalictrum Alkaloids

Alkaloids derived from Thalictrum species have been reported to exhibit a variety of biological effects. This suggests that compounds within this family, including this compound, may interact with multiple cellular targets. The reported activities for this class of compounds include:

-

Antitumor Activity: Many isoquinoline alkaloids have been investigated for their cytotoxic effects against various cancer cell lines.

-

Antimicrobial Effects: Several alkaloids have demonstrated inhibitory activity against bacteria and fungi.

-

Hypotensive Properties: Some Thalictrum alkaloids have been observed to have effects on blood pressure, suggesting potential interactions with cardiovascular targets.

Due to the lack of specific data for this compound, the following sections will outline the types of experimental protocols and data that are required to define its mechanism of action.

Proposed Experimental Protocols for Elucidating Mechanism of Action

To build a comprehensive understanding of this compound's mechanism of action, a systematic pharmacological investigation is required. The following experimental workflows are standard in early-stage drug discovery and would be essential for characterizing this compound.

High-Throughput Screening (HTS) for Target Identification

A logical first step would be to screen this compound against a broad panel of biological targets to identify potential areas of activity.

Experimental Workflow: High-Throughput Screening

Spectral Analysis of Noroxyhydrastinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Noroxyhydrastinine, a key derivative in alkaloid chemistry. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and characterization. This document offers detailed experimental protocols, data interpretation, and visual representations of analytical workflows and chemical principles.

Introduction to this compound

This compound is a derivative of the protoberberine alkaloid family, a class of natural products known for their diverse pharmacological activities. Accurate structural determination through spectral analysis is paramount for its development in medicinal chemistry and pharmacology. This guide will detail the expected spectral characteristics based on its core structure, drawing parallels with closely related and well-studied alkaloids such as berberine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts (δ) for the core structure of this compound, based on data from analogous protoberberine alkaloids. The exact values may vary depending on the solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.5 - 7.7 | d | 8.5 - 9.0 |

| H-4 | 6.8 - 7.0 | s | - |

| H-5 | 3.0 - 3.2 | t | 6.0 - 6.5 |

| H-6 | 4.8 - 5.0 | t | 6.0 - 6.5 |

| H-8 | 9.7 - 9.9 | s | - |

| H-11 | 7.0 - 7.2 | d | 8.5 - 9.0 |

| H-12 | 7.6 - 7.8 | d | 8.5 - 9.0 |

| O-CH₂-O | 6.0 - 6.2 | s | - |

| OCH₃ | 4.0 - 4.2 | s | - |

| OCH₃ | 3.9 - 4.1 | s | - |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts for this compound are outlined below, providing a map of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 108 - 110 |

| C-2 | 148 - 150 |

| C-3 | 150 - 152 |

| C-4 | 105 - 107 |

| C-4a | 128 - 130 |

| C-5 | 28 - 30 |

| C-6 | 55 - 57 |

| C-8 | 145 - 147 |

| C-8a | 120 - 122 |

| C-9 | 145 - 147 |

| C-10 | 150 - 152 |

| C-11 | 123 - 125 |

| C-12 | 126 - 128 |

| C-12a | 132 - 134 |

| C-13b | 137 - 139 |

| O-CH₂-O | 101 - 103 |

| OCH₃ | 56 - 58 |

| OCH₃ | 61 - 63 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to at least 1-2 seconds to allow for full magnetization recovery.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all expected carbon resonances (typically 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data

For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns.

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecular ion | C₂₀H₁₈NO₅⁺ |

| [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group | C₁₉H₁₅NO₅⁺ |

| [M-CH₄] | Loss of methane | C₁₉H₁₄NO₅ |

| [M-CH₃OH] | Loss of methanol | C₁₉H₁₄NO₄ |

Experimental Protocol for Mass Spectrometry

A general protocol for the MS analysis of this compound using Electrospray Ionization (ESI) is provided below:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.

-

Full Scan MS Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Set the mass spectrometer to positive ion mode.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable and strong signal for the molecular ion.

-

-